molecular formula C34H56O7 B1250052 1,3-Diacetyl-24-epi-polacandrin

1,3-Diacetyl-24-epi-polacandrin

Cat. No. B1250052
M. Wt: 576.8 g/mol
InChI Key: WSLDSLPNFRQNCB-AYJXGDQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diacetyl-24-epi-polacandrin is a natural product found in Ibicella lutea with data available.

Scientific Research Applications

Isolation and Structural Studies

1,3-Diacetyl-24-epi-polacandrin was isolated from the aerial parts of Ibicella lutea, along with other compounds. Its structure was determined through spectroscopic studies and chemical transformations, leading to the preparation of derivatives for further analysis. This compound is a type of dammarane triterpene, a class significant in natural product research for their diverse biological activities (Simirgiotis et al., 2003).

Cytotoxic Properties

A related compound, polacandrin, isolated from Polanisia dodecandra, showed potent cytotoxicities against several tumor cells, indicating potential therapeutic applications in cancer treatment. While this study focuses on polacandrin, it underscores the relevance of studying similar compounds like 1,3-Diacetyl-24-epi-polacandrin for their potential anticancer properties (Shi et al., 1992).

Epigenetic Implications

Research in epigenetics and cancer treatment has identified small molecules known as epi-drugs, which target epigenetic alterations in cancer cells. Although 1,3-Diacetyl-24-epi-polacandrin is not directly mentioned, its classification as a triterpene may place it within the scope of compounds being explored for their epigenetic modulation capabilities, especially in the context of cancer therapy (Kristensen et al., 2009).

Microbial Metabolic Pathway Inhibition

While not directly related to 1,3-Diacetyl-24-epi-polacandrin, studies on diacetyl, a structurally related compound, have explored its generation by microbial metabolic pathways. Such research may indirectly provide insights into the biochemical pathways and interactions of similar compounds, thereby contributing to a broader understanding of 1,3-Diacetyl-24-epi-polacandrin's potential applications (Hara et al., 2014).

properties

Product Name

1,3-Diacetyl-24-epi-polacandrin

Molecular Formula

C34H56O7

Molecular Weight

576.8 g/mol

IUPAC Name

[(1R,3R,5S,8R,9S,10R,12R,13R,14R,17S)-1-acetyloxy-12-hydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C34H56O7/c1-19(35)39-26-18-27(40-20(2)36)34(10)23(29(26,3)4)12-15-31(7)24(34)17-22(37)28-21(11-14-32(28,31)8)33(9)16-13-25(41-33)30(5,6)38/h21-28,37-38H,11-18H2,1-10H3/t21-,22+,23-,24-,25+,26+,27+,28-,31+,32+,33-,34-/m0/s1

InChI Key

WSLDSLPNFRQNCB-AYJXGDQBSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@H](C([C@H]2[C@]1([C@H]3C[C@H]([C@@H]4[C@H](CC[C@]4([C@@]3(CC2)C)C)[C@@]5(CC[C@@H](O5)C(C)(C)O)C)O)C)(C)C)OC(=O)C

Canonical SMILES

CC(=O)OC1CC(C2(C(C1(C)C)CCC3(C2CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C)OC(=O)C

synonyms

1,3-diacetyl-24-epi-polacandrin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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